Cyclopentadienyl
Description
Genesis and Early Developments in Organometallic Chemistry
The roots of organometallic chemistry, the study of compounds containing metal-carbon bonds, extend back to the 18th and 19th centuries with a series of serendipitous discoveries that challenged the prevailing chemical theories of the time. openochem.orgwikipedia.orgnewworldencyclopedia.org These early findings laid the groundwork for the eventual explosion of the field, which was ignited by the discovery of ferrocene (B1249389).
One of the earliest recognized organometallic compounds was Zeise's salt , K[PtCl₃(C₂H₄)]·H₂O, synthesized in 1827 by the Danish chemist William Christopher Zeise. openochem.orgwikipedia.org This platinum-ethylene complex was the first to feature a metal bonded to an olefin, a concept that was not fully understood until much later. openochem.orglibretexts.org In 1849, Edward Frankland made a significant breakthrough by preparing diethylzinc (Zn(C₂H₅)₂), a true organometallic reagent that demonstrated the ability of metals to bond to alkyl groups. openochem.orgillinois.edu
The late 19th century saw another pivotal discovery with Ludwig Mond's synthesis of nickel carbonyl (Ni(CO)₄) in 1890. openochem.orgwikipedia.org This volatile liquid became the basis for the Mond process, an industrial method for purifying nickel. openochem.orgbritannica.com These early discoveries, though isolated, sparked curiosity and set the stage for a more systematic exploration of the metal-carbon bond.
| Year | Discovery | Significance |
| 1760 | Louis Claude Cadet de Gassicourt isolates cacodyl, an organoarsenic compound. wikipedia.orglibretexts.org | Considered one of the first synthetic organometallic compounds. libretexts.org |
| 1827 | William Christopher Zeise synthesizes Zeise's salt. openochem.orgwikipedia.orgnewworldencyclopedia.org | The first characterized metal-olefin complex. openochem.orgwikipedia.org |
| 1849 | Edward Frankland prepares diethylzinc. openochem.orgwikipedia.org | The first true organometallic reagent, demonstrating metal-alkyl bonding. openochem.org |
| 1890 | Ludwig Mond discovers nickel carbonyl. openochem.orgwikipedia.orgnewworldencyclopedia.org | Led to the industrial Mond process for nickel purification. openochem.orgbritannica.com |
The Landmark Discovery of Ferrocene and its Impact on Organometallic Science
The year 1951 marked a watershed moment in the history of chemistry with the independent and accidental synthesis of ferrocene , Fe(C₅H₅)₂, by two research groups. openochem.orgwikipedia.orgbris.ac.uk Peter L. Pauson and Thomas J. Kealy at Duquesne University, and Samuel A. Miller, John A. Tebboth, and John F. Tremaine at the British Oxygen Company, both reported the formation of a remarkably stable, orange crystalline solid. wikipedia.orglibretexts.org
The structure of ferrocene, a central iron atom "sandwiched" between two parallel cyclopentadienyl rings, was a complete novelty and defied existing bonding models. openochem.orgwikipedia.orgbris.ac.uk This "sandwich" structure was proposed by Geoffrey Wilkinson and Robert B. Woodward, and independently by Ernst Otto Fischer. wikipedia.orgkindai.ac.jpchemistryworld.com The exceptional stability of ferrocene was attributed to the delocalized π-electrons of the aromatic this compound rings bonding to the d-orbitals of the iron atom, resulting in a stable 18-electron configuration. wikipedia.org
The discovery of ferrocene and the elucidation of its structure had a profound impact, effectively launching the modern era of organometallic chemistry. wikipedia.orgbris.ac.ukrsc.org It spurred a flurry of research into other "metallocenes" with different metals, leading to the synthesis of compounds like cobaltocene, nickelocene (B73246), and titanocene (B72419) dichloride. wikipedia.orgwikipedia.orgilpi.com The significance of this discovery was recognized with the awarding of the 1973 Nobel Prize in Chemistry to Geoffrey Wilkinson and Ernst Otto Fischer "for their pioneering work, performed independently, on the chemistry of the organometallic, so called sandwich compounds". newworldencyclopedia.orgwikipedia.orgrsc.org
| Metallocene | Formula | Color | d-electron count | Number of Unpaired Electrons |
| Vanadocene | Cp₂V | Purple | 15 | 3 |
| Chromocene | Cp₂Cr | Red | 16 | 2 |
| Manganocene | Cp₂Mn | Amber | 17 | 5/1 |
| Ferrocene | Cp₂Fe | Orange | 18 | 0 |
| Cobaltocene | Cp₂Co | Purple | 19 | 1 |
| Nickelocene | Cp₂Ni | Green | 20 | 2 |
| Exists in both high and low spin states in thermal equilibrium. ilpi.com |
Evolution of this compound Ligands in Modern Chemical Research
Following the discovery of ferrocene, chemists began to explore modifications of the this compound (Cp) ligand to fine-tune the steric and electronic properties of the resulting metal complexes. ilpi.comacs.org This led to the development of a vast library of substituted Cp ligands, each imparting unique characteristics to the metal center.
One of the most significant advancements was the introduction of the pentamethylthis compound (Cp) ligand. ilpi.com The five methyl groups on the Cp ring make it a stronger electron donor and sterically more demanding than the parent Cp ligand. ilpi.com These properties often lead to enhanced stability and different reactivity patterns in Cp* complexes compared to their Cp analogues. ilpi.com
Another important evolution has been the design and synthesis of chiral this compound ligands . researchgate.netnih.gov These ligands are crucial for asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. nih.gov By incorporating a chiral scaffold into the Cp ligand, chemists can create catalysts that selectively generate one of the two mirror-image forms of a product, a critical capability in the synthesis of pharmaceuticals and other bioactive molecules. researchgate.netnih.gov Furthermore, linking two this compound ligands together creates "ansa-metallocenes," which have found applications as catalysts for olefin polymerization. wikipedia.org
| Ligand Type | Example | Key Features | Applications |
| Unsubstituted | This compound (Cp) | Parent ligand, forms stable sandwich complexes. ilpi.com | Foundational in organometallic chemistry, used in a wide range of complexes. ilpi.com |
| Substituted (Alkyl) | Pentamethylthis compound (Cp*) | Stronger electron donor, sterically bulky. ilpi.com | Enhances complex stability and solubility, used in catalysis. ilpi.com |
| Chiral | Binaphthyl-derived Cp ligands | Induce asymmetry at the metal center. researchgate.net | Asymmetric catalysis for the synthesis of enantiomerically pure compounds. researchgate.netnih.gov |
| Linked | ansa-Metallocenes | Restricted rotation of Cp rings. wikipedia.org | Catalysts for olefin polymerization. wikipedia.org |
Scope and Contemporary Significance of this compound Systems in Academic Inquiry
The this compound ligand and its derivatives continue to be of immense interest in contemporary chemical research, with applications spanning a wide range of disciplines. nih.govnitrkl.ac.in In the field of catalysis , this compound-metal complexes are employed in a vast array of transformations, including hydrogenation, C-H bond functionalization, and polymerization. wikipedia.orgresearchgate.netnih.gov The ability to systematically modify the Cp ligand allows for the rational design of catalysts with tailored reactivity and selectivity. researchgate.net
In materials science , the thermal stability and unique electronic properties of metallocenes have made them valuable building blocks for the synthesis of advanced materials. nitrkl.ac.inopenochem.org Ferrocene-containing polymers, for example, exhibit interesting redox and optical properties. Furthermore, this compound complexes of lanthanides have shown promise as single-molecule magnets. acs.org
The field of bioorganometallic chemistry has also embraced this compound systems, with researchers exploring their potential as therapeutic and diagnostic agents. nitrkl.ac.inmdpi.comnih.gov Ferrocene derivatives, for instance, have been investigated for their anticancer and antimalarial activities. nitrkl.ac.inmdpi.com The stable and predictable coordination chemistry of the Cp ligand makes it an attractive scaffold for the design of metal-based drugs. nitrkl.ac.innih.gov The enduring versatility of the this compound ligand ensures its continued prominence in both fundamental and applied chemical research for the foreseeable future. acs.orgnih.gov
Structure
2D Structure
Properties
CAS No. |
2143-53-5 |
|---|---|
Molecular Formula |
C5H5 |
Molecular Weight |
65.09 g/mol |
InChI |
InChI=1S/C5H5/c1-2-4-5-3-1/h1-5H |
InChI Key |
HPYIUKIBUJFXII-UHFFFAOYSA-N |
SMILES |
C1=C[CH]C=C1 |
Canonical SMILES |
C1=C[CH]C=C1 |
Other CAS No. |
2143-53-5 |
Origin of Product |
United States |
Fundamental Principles of Cyclopentadienyl Ligand Interactions
Electronic Structure and Aromaticity of Cyclopentadienyl Species (Anion, Radical, Cation) in Diverse Environments
The this compound moiety exists in three primary forms: the anion (Cp-), the radical (Cp•), and the cation (Cp+). Their electronic structures and aromaticity are dictated by the number of π electrons and the fulfillment of Hückel's rule (4n+2 π electrons for aromaticity).
This compound Anion (Cp-): This species is aromatic, possessing six π electrons arranged in a planar, cyclic delocalized system vedantu.comlibretexts.orglibretexts.orgbyjus.com. It arises from the deprotonation of cyclopentadiene (B3395910). The delocalization of these six π electrons across the five carbon atoms, with each carbon contributing one p-orbital, satisfies Hückel's rule (n=1) vedantu.comlibretexts.orgbyjus.com. The Cp- ligand is a strong electron donor and a key component in stable organometallic complexes byjus.comilpi.com.
This compound Radical (Cp•): The this compound radical contains five π electrons. While it has a contiguous array of p-orbitals, it does not fulfill Hückel's rule for aromaticity due to the odd number of π electrons quora.comquora.com. It is generally considered non-aromatic, though the unpaired electron is delocalized over the ring through resonance quora.comquora.com.
This compound Cation (Cp+): The this compound cation possesses four π electrons. It is cyclic and has a contiguous array of p-orbitals, but it fails to satisfy Hückel's rule for aromaticity (4n electrons, where n=1) vedantu.comlibretexts.orgfiveable.me. Consequently, it is classified as antiaromatic and is significantly less stable and more reactive than the anion vedantu.comlibretexts.orgfiveable.me. Its electronic structure can be understood in terms of diradical character, leading to closely spaced electronic states aip.org.
Metal-Cyclopentadienyl Bonding: Hapticity, Molecular Orbital Interactions, and Covalency
The bonding between metal centers and this compound ligands is a cornerstone of organometallic chemistry, primarily involving π interactions. The nature of this interaction is often described by hapticity, molecular orbital (MO) theory, and the degree of covalency.
Elucidation of η1, η3, and η5 Bonding Modes and Interconversion Mechanisms
This compound ligands exhibit variable hapticity, indicating the number of atoms in the ligand that are directly bonded to the metal center libretexts.orgwikipedia.orglibretexts.org.
η5 (Pentahapto): This is the most common and stable bonding mode, where all five carbon atoms of the Cp ring coordinate to the metal byjus.comlibretexts.orgwikipedia.orglibretexts.orgchemeurope.com. This mode allows for extensive π bonding, involving the overlap of the five delocalized π molecular orbitals of the Cp ligand with the metal's s, p, and d orbitals ilpi.comlibretexts.orgwikipedia.orglibretexts.orgslideshare.net. This interaction is often depicted as a single line from the metal to the center of the Cp ring wikipedia.org.
η3 (Trihapto): In this mode, the Cp ligand binds to the metal through three contiguous carbon atoms, resembling the bonding of an allyl ligand libretexts.orgwikipedia.orglibretexts.orgchemeurope.com. This mode is less common and often observed in fluxional processes or as intermediates in ligand substitution reactions libretexts.orgwikipedia.org.
η1 (Monohapto): Here, the Cp ligand coordinates to the metal through a single carbon atom, forming a σ bond libretexts.orgwikipedia.orglibretexts.orgchemeurope.com. This bonding mode is rare and is typically seen in group 14 metal complexes or as transient intermediates in the formation of η5 complexes wikipedia.org.
Interconversion between these hapticities, known as "ring slipping," can occur, allowing the ligand to adapt its bonding mode to stabilize the metal center or facilitate reactions ilpi.com.
Applications of Molecular Orbital Theory and Density Functional Theory to Metal-Cyclopentadienyl Bonding
Molecular Orbital (MO) theory provides a detailed framework for understanding the metal-cyclopentadienyl bond. The five π molecular orbitals of the Cp ligand (one a1 and two degenerate e1 and e2 sets) interact with the metal's valence atomic orbitals (s, p, and d) to form bonding, non-bonding, and antibonding molecular orbitals in the complex ilpi.comlibretexts.orglibretexts.orgnumberanalytics.com. In metallocenes (Cp2M), the MO diagram becomes more complex, involving the interaction of ten ligand MOs with metal orbitals, leading to a stable bonding arrangement ilpi.comlibretexts.orglibretexts.org. Density Functional Theory (DFT) has been extensively employed to model these interactions, accurately predicting geometries, bonding energies, and electronic structures of various metal-cyclopentadienyl complexes tandfonline.comrsc.orgacs.orgresearchgate.netchemistryviews.orgrsc.orgillinois.edu. DFT calculations help elucidate the nature of metal-ring bonding, including the contribution of metal d-orbitals to π bonding and the driving forces for specific geometries tandfonline.comrsc.org.
Electron Counting Formalisms and Principles in this compound Complexes
The 18-electron rule is a crucial principle for predicting the stability and reactivity of organometallic complexes, including those with this compound ligands gla.ac.uklibretexts.orgiitd.ac.inwordpress.com. Two primary methods are used for electron counting: the covalent method and the ionic ligand method libretexts.org.
Covalent Method: Ligands are treated as neutral, and electrons are counted based on the number of bonds formed. The Cp ligand, in its neutral form, is often considered a 5-electron donor.
Ionic Ligand Method: Ligands are treated as ions. The Cp ligand is considered a monoanion (Cp-) and typically donates 6 electrons. This method simplifies electron counting for many complexes, especially metallocenes gla.ac.uklibretexts.orgyoutube.com.
In the ionic method, the Cp- ligand contributes 6 electrons. For example, in ferrocene (B1249389) (FeCp2), the Fe(II) center has 6 d-electrons, and each Cp- ligand contributes 6 electrons, totaling 6 (Fe) + 6 (Cp) + 6 (Cp) = 18 electrons gla.ac.ukyoutube.com. This 18-electron configuration signifies a coordinatively saturated and stable complex libretexts.orgiitd.ac.inwordpress.com. Variations in electron counts (e.g., 16 or 17 electrons) are observed, often related to the metal's oxidation state, steric bulk of ligands, or the presence of metal-metal bonds ilpi.comgla.ac.ukiitd.ac.in.
Ligand Field Effects and Stereoelectronic Modulation by this compound Frameworks in Coordination Complexes
The this compound ligand framework significantly influences the stereoelectronic properties of metal centers in coordination complexes rsc.orgsnnu.edu.cnubc.ca.
Stereoelectronic Modulation: Substituents on the this compound ring can be strategically varied to fine-tune the steric and electronic properties of the metal complex rsc.orgillinois.edusnnu.edu.cn. For instance, replacing hydrogen atoms with methyl groups (Cp*) increases the σ-donating ability of the ligand, leading to a higher ligand-metal dissociation energy snnu.edu.cn. Sterically demanding substituents can restrict rotation around the metal-Cp axis, imparting conformational rigidity and influencing catalytic selectivity ilpi.comsnnu.edu.cn. These modifications allow for precise control over reactivity and selectivity in catalytic applications illinois.edusnnu.edu.cnnumberanalytics.comunizg.hr.
Synthetic Methodologies for Cyclopentadienyl Compounds and Their Metal Complexes
Synthesis of Parent Cyclopentadiene (B3395910) and its Reactive Species as Precursorsacs.org
Cyclopentadiene (Cp) itself is typically prepared by the thermal cracking of its dimer, dicyclopentadiene (B1670491) (DCPD) acs.orgwikipedia.orgastate.edu. Commercial DCPD, sourced from coal tar or the steam cracking of naphtha wikipedia.org, is heated to approximately 180°C. The resulting monomeric cyclopentadiene is volatile (boiling point 42°C) and prone to rapid dimerization at room temperature via a Diels-Alder reaction, necessitating its prompt use after preparation or storage at low temperatures acs.orgwikipedia.org.
Cyclopentadiene is unusually acidic for a hydrocarbon, with a pKa of around 16, a property attributed to the exceptional stability of the resultant aromatic cyclopentadienyl anion (Cp⁻) wikipedia.orgvt.edu. This anion is readily generated by deprotonating cyclopentadiene using strong bases such as sodium hydride (NaH), sodium metal (Na), or n-butyllithium (BuLi) wikipedia.orgvt.edu. The alkali-metal salts of the this compound anion, particularly sodium cyclopentadienide (B1229720) (NaCp) and lithium cyclopentadienide (LiCp), are commercially available and serve as crucial precursors for many synthetic routes wikipedia.orgwikipedia.orgtestbook.combyjus.comnumberanalytics.com.
Table 3.1: Preparation of Cyclopentadiene and this compound Anion
| Precursor/Species | Preparation Method | Key Reagents/Conditions | Notes |
| Cyclopentadiene (Cp) | Thermal cracking of dicyclopentadiene (DCPD) | Heating DCPD to ~180°C | Monomer is volatile, dimerizes readily; use promptly. acs.orgwikipedia.orgastate.edu |
| This compound Anion (Cp⁻) | Deprotonation of cyclopentadiene | NaH, Na metal, n-BuLi | Forms stable aromatic anion. wikipedia.orgvt.edu |
| Sodium Cyclopentadienide (NaCp) | Reaction of Cp with Na metal or NaH | Na metal or NaH in suitable solvent | Commercially available. wikipedia.orgwikipedia.orgtestbook.combyjus.comnumberanalytics.com |
| Lithium Cyclopentadienide (LiCp) | Reaction of Cp with n-BuLi | n-BuLi in suitable solvent | Commercially available. wikipedia.orgwikipedia.orgtestbook.combyjus.comnumberanalytics.com |
General Strategies for the Formation of Metal-Cyclopentadienyl Complexesresearchgate.net
This compound ligands are ubiquitous in organometallic chemistry, forming stable complexes with nearly all transition metals and many f-block metals vt.eduiiserb.ac.in. The Cp ligand typically coordinates to metal centers in a pentahapto (η⁵) fashion, where all five carbon atoms of the ring bind to the metal, creating a strong and stable metal-Cp bond vt.edutestbook.combyjus.com. This bonding arises from the overlap of the delocalized π molecular orbitals of the Cp ring with the metal's s, p, and d orbitals wikipedia.org.
Metal-cyclopentadienyl complexes can be broadly categorized based on their structural motifs:
Sandwich Complexes (Metallocenes): These feature two Cp ligands bound to a metal center in a parallel orientation, forming a "sandwich" structure (e.g., ferrocene (B1249389), M(Cp)₂) vt.eduwikipedia.org.
Bent Metallocenes: In these complexes, the two Cp ligands are not parallel, and additional ligands (Lₓ) may be present, resulting in a "clamshell" or bent geometry (e.g., [MCp₂Lₓ]) vt.eduwikipedia.org.
Half-Sandwich Complexes: These complexes contain one Cp ligand coordinated to a metal center along with other ligands, often referred to as "piano stool" complexes (e.g., CpMn(CO)₃) vt.eduwikipedia.org.
Table 3.2: Classification of this compound Metal Complexes
| Complex Type | General Formula | Bonding Description | Representative Examples |
| Sandwich (Metallocene) | M(Cp)₂ | Two Cp ligands parallel to each other | Ferrocene (FeCp₂), Chromocene (CrCp₂), Nickelocene (B73246) (NiCp₂) |
| Bent Metallocene | [MCp₂Lₓ] | Two Cp ligands not parallel, with other ligands | Varies based on metal and ligands |
| Half-sandwich | CpMLy | One Cp ligand with other ligands | CpMn(CO)₃, CpFe(CO)₂Cl |
Salt Metathesis Routes Utilizing Alkali-Metal Cyclopentadienidesresearchgate.netrptu.dewikipedia.org
The salt metathesis reaction is a predominant and highly effective method for synthesizing metal-cyclopentadienyl complexes vt.eduwikipedia.orgtestbook.combyjus.comnumberanalytics.com. This strategy involves the reaction of an alkali-metal cyclopentadienide salt, such as NaCp or LiCp, with a metal halide, typically a transition metal chloride. The general reaction can be represented as:
MClₓ + x MCp → M(Cp)ₓ + x MCl
where M represents the metal and MCp denotes the alkali-metal cyclopentadienide. This method is widely employed for the preparation of numerous metallocenes and half-sandwich compounds, including classic examples like ferrocene, chromocene, cobaltocene, and nickelocene wikipedia.orgtestbook.combyjus.comnumberanalytics.com.
Transmetalation Approaches in this compound Complex Synthesisresearchgate.netrptu.dewikipedia.orgchemeurope.com
Transmetalation is a valuable strategy that involves the transfer of a Cp ligand from one metal center to another researchgate.netwikipedia.org. This approach is particularly useful when direct salt metathesis is challenging or when specific Cp transfer reagents offer advantages in terms of solubility or reactivity. Reagents such as cyclopentadienylthallium (CpTl) or bis(this compound)magnesium (Cp₂Mg) can act as efficient Cp transfer agents acs.orgnumberanalytics.com. Organozinc compounds, including zincocenes (ZnCp'₂), are also utilized due to their favorable solubility in organic solvents acs.org. Furthermore, silver(I) complexes can facilitate transmetalation reactions rptu.de.
Reductive Pathways and Ligand Exchange Reactions for this compound Incorporationresearchgate.net
Ligand Exchange Reactions: These reactions involve the substitution of existing ligands within a metal complex by Cp or its derivatives. For example, halide, carbonyl (CO), or other simple ligands can be replaced by Cp-based ligands testbook.combyjus.com. This can also involve reacting metal carbonyls with Cp reagents or using metallocenes in reactions with carbonyl compounds psgcas.ac.in.
Reductive Pathways: Reduction can play a role in facilitating the incorporation of Cp ligands. For instance, the pentamethylthis compound (Cp) complex CpOs(NO)Br₂ can be reduced using sodium borohydride (B1222165) (NaBH₄) to yield the dihydride Cp*Os(NO)H₂, or treated with zinc powder to form a dinuclear complex acs.org.
Direct Synthesis Methods and Oxidative Coupling Approacheswikipedia.orgtestbook.combyjus.comnumberanalytics.com
Direct Synthesis: This approach involves the direct reaction of elemental metals with cyclopentadiene or its derivatives. numberanalytics.comnumberanalytics.com For example, cyclopentadiene can react with a metal precursor in the presence of a base to form the complex acs.org.
Oxidative Coupling: While not as extensively detailed in the provided snippets for Cp complexes, oxidative coupling is a general synthetic strategy in organometallic chemistry wikipedia.org.
Synthesis of Substituted and Architecturally Modified this compound Ligandsresearchgate.netgoogle.comgoogle.com
The modification of this compound ligands through the introduction of substituents is a fundamental strategy for fine-tuning their steric and electronic properties. These modifications significantly influence the reactivity, stability, and catalytic performance of the resulting metal complexes acs.orgwikipedia.orgwikipedia.orgnih.govacs.org.
Substituted this compound Ligands:
Pentamethylthis compound (Cp): Derived from pentamethylcyclopentadiene (CpH), the Cp* ligand (C₅Me₅) is characterized by its electron-rich nature, significant steric bulk, and enhanced thermal stability and solubility compared to the parent Cp ligand acs.orgchemeurope.comwikipedia.org. Crucially, Cp*H does not readily dimerize chemeurope.com.
Other Substituents: A wide variety of substituents can be incorporated onto the Cp ring, including alkyl groups (e.g., methylthis compound), aryl groups (e.g., biphenyl-substituted, terphenyl-substituted), silyl (B83357) groups, and electron-withdrawing moieties such as trifluoromethyl or fluoropyridyl groups acs.orgvt.eduwikipedia.orgnih.govsmu.carsc.org. These substituents modulate the ligand's basicity, steric hindrance, and electronic donation acs.orgvt.eduwikipedia.orgnih.gov.
Synthesis of Substituted Ligands: Common synthetic pathways include nucleophilic substitution reactions on cyclopentadiene derivatives with alkyl halides or esters researchgate.net, or direct arylation of cyclopentadiene nih.gov. Alkyl cyclopentadienes can also be synthesized by reacting this compound anion sources with alkyl group sources google.comgoogle.com.
Architecturally Modified this compound Ligands:
Ansa-metallocenes: These feature two Cp ligands covalently linked together, which rigidly defines the angle between them wikipedia.org.
Constrained Geometry Complexes (CGCs): In these structures, a Cp ligand is tethered to a non-Cp ligand, creating specific coordination geometries wikipedia.org.
Chiral this compound Ligands: The incorporation of chirality into the Cp ligand framework is essential for developing catalysts for enantioselective synthesis acs.orgsoton.ac.uksnnu.edu.cnrsc.orgresearchgate.netsnnu.edu.cn. These ligands are often accessed through multi-step syntheses, sometimes involving the resolution of racemic intermediates soton.ac.uksnnu.edu.cn.
Ligands with Pendant Coordinating Groups: Functionalization of the Cp ring with groups capable of chelating or bridging to metal centers allows for precise control over the complex's structure and reactivity rsc.orgnih.gov.
Table 3.3: Examples of Substituted and Modified this compound Ligands
| Ligand Type | Abbreviation/Formula | Key Features | Synthesis Strategy Example |
| Parent this compound | Cp / C₅H₅⁻ | Foundational ligand, aromatic, 6-electron donor | Deprotonation of cyclopentadiene |
| Pentamethylthis compound | Cp* / C₅Me₅⁻ | Electron-rich, sterically bulky, increased thermal stability, good solubility | Derived from pentamethylcyclopentadiene (Cp*H) |
| Methylthis compound | CpMe / C₅H₄Me⁻ | Common substituted Cp, used in CpMn(CO)₃ | Synthesis of substituted Cp ligands |
| Tetrafluoropyridyl-Cp | C₅H₄(C₅F₄N)⁻ | Electron-withdrawing substituents | Nucleophilic aromatic substitution of pentafluoropyridine (B1199360) with NaCp |
| Biphenyl-substituted Cp | C₅H₄(C₁₂H₉)⁻ | Steric and electronic modification | Arylation of cyclopentadiene |
| Penta-terphenyl-substituted | CpT5 / C₅(C₁₈H₁₃)₅⁻ | Extremely bulky, steric protection | Arylation of cyclopentadiene with terphenyl bromide, followed by deprotonation |
| Chiral this compound | Cpx | Introduces chirality for asymmetric catalysis | Multi-step synthesis, sometimes involving resolution; e.g., derived from chiral scaffolds like spirobiindane snnu.edu.cn |
| Ansa-metallocenes | N/A | Two Cp ligands covalently linked, fixing inter-ring angle | Synthesis of functionalized Cp ligands, then complexation |
| Constrained Geometry | N/A | Cp ligand linked to a non-Cp ligand | Synthesis of specific ligand architectures |
| Pyrazolyl-substituted Cp | C₅H₃(Pz)₂⁻ | Heteroscorpionate ligand, provides steric and electronic control | Reaction of pyrazolyl-substituted cyclopentadienes with metal precursors |
Reactivity and Mechanistic Investigations of Cyclopentadienyl Systems
Ligand Substitution and Exchange Dynamics in Cyclopentadienyl Metal Complexes
Ligand substitution is a fundamental reaction in organometallic chemistry, and the mechanisms in this compound metal complexes are diverse and heavily influenced by the electronic and steric environment of the metal center. The 18-electron rule is a guiding principle; saturated 18-electron complexes, common for this compound systems, generally resist associative substitution mechanisms which would require passing through an unfavorable 20-electron intermediate. nih.gov Consequently, they often favor a dissociative pathway, where a ligand first departs to create a coordinatively unsaturated 16-electron intermediate, which is then attacked by the incoming ligand. acs.org This is typical for complexes like CpM(CO)₃ (M = Mn, Tc, Re). acs.org
However, an associative mechanism becomes accessible for 18-electron this compound complexes through a phenomenon known as "ring-slippage." nih.govacs.org The this compound ligand can change its hapticity, transiently shifting from a pentahapto (η⁵) coordination, where it donates six electrons, to a trihapto (η³) coordination, donating four electrons. This η⁵-to-η³ slip opens up a coordination site on the metal, allowing the incoming nucleophile to attack without violating the 18-electron rule in the transition state. nih.gov This pathway is particularly significant for complexes of late transition metals. nih.gov
The energetics of this ring-slip play a crucial role in reaction kinetics. For instance, the ligand substitution rate for (Indenyl)Rh(CO)₂ is approximately 10⁸ times faster than for its Cp analogue, (C₅H₅)Rh(CO)₂. nih.gov This dramatic rate enhancement, known as the "indenyl effect," is attributed to the fused benzene (B151609) ring in the indenyl ligand, which provides aromatic stabilization to the η³-intermediate, thereby lowering the activation energy for the associative pathway. nih.gov
The dynamics of ligand exchange are also sensitive to the electronic properties of both the this compound ring and the other ligands. Electron-withdrawing substituents on the Cp ring can facilitate CO substitution in complexes like (η⁵-C₅H₄X)M(CO)₂ (M = Co, Rh, Ir) by lowering the energy barrier for the associative mechanism. acs.org Conversely, the steric bulk of substituents on the Cp ring or the incoming ligand can hinder the reaction. acs.orgacs.org Systematic studies using various substituted this compound ligands have allowed for a more quantitative understanding of how these steric and electronic factors modulate reactivity. acs.orgrsc.org
| Complex Type | Dominant Mechanism | Key Influencing Factors | Example |
| 18e⁻ CpMLn (e.g., Group 7) | Dissociative | Metal-ligand bond strength, steric crowding | CpMn(CO)₃ |
| 18e⁻ CpMLn (e.g., Group 9) | Associative (via Ring-Slip) | Hapticity change (η⁵ → η³), stabilization of slipped intermediate | (C₅H₅)Rh(CO)₂ |
| 18e⁻ Indenyl Complexes | Associative (Accelerated) | Aromatic stabilization of η³-indenyl intermediate | (C₉H₇)Rh(CO)₂ |
| 16e⁻ CpMLn | Associative | Availability of a vacant coordination site | - |
Redox Chemistry and Electron Transfer Processes in this compound Complexes
The redox behavior of this compound complexes is a central feature of their chemistry, enabling their participation in a wide range of electron transfer processes. The quintessential example is ferrocene (B1249389), (C₅H₅)₂Fe, which undergoes a chemically and electrochemically reversible one-electron oxidation to form the stable 17-electron ferricinium cation, [Fe(C₅H₅)₂]⁺. acs.orgyoutube.com This well-behaved redox couple is so reliable that the Fc⁺/Fc system is often used as an internal standard for calibrating potentials in electrochemical experiments. fiveable.me
Cyclic voltammetry is a powerful tool for probing the redox chemistry of these complexes. fiveable.me The formal reduction potential (E°') of a this compound complex is highly sensitive to its electronic environment. Modifications to the this compound ligand or the other ligands attached to the metal can systematically tune these potentials. For instance, electron-donating groups on the Cp ring, such as in the pentamethylthis compound (Cp*) ligand, make the metal center more electron-rich and thus easier to oxidize, shifting the redox potential to more negative values compared to the unsubstituted Cp analogue. acs.org Conversely, electron-withdrawing substituents make the complex more difficult to oxidize. chemicalforums.com This principle allows for the fine-tuning of the redox properties of a complex for specific applications.
While many metallocenes undergo simple one-electron transfers, more complex multi-electron processes are also possible, particularly when the this compound ligand is paired with other redox-active ligands. For example, this compound cobalt complexes featuring a redox-active o-phenylenediamide ligand have been shown to undergo reversible two-electron oxidations. acs.org
The this compound ligand plays a crucial role in stabilizing a wide range of metal oxidation states. This stabilizing effect has been instrumental in expanding the known chemistry of certain elements, leading to the isolation of complexes with metals in unusual oxidation states. A notable example is the discovery of formal +2 oxidation states for several rare-earth and actinide metals, which are stabilized in a tris(this compound) ligand environment. rsc.org
Electron transfer reactions in these systems can proceed through either outer-sphere or inner-sphere mechanisms. chemeurope.com In an outer-sphere process, the electron simply "hops" from one complex to another without any change in the coordination spheres of the reactants. The ferrocene/ferricinium self-exchange is a classic example of this. nitrkl.ac.in In an inner-sphere mechanism, a bridging ligand connects the two metal centers, facilitating the electron transfer before the bridge is cleaved. The specific pathway depends on the lability of the ligands and the presence of suitable bridging groups.
| Complex | Redox Process | E°' (vs. Fc⁺/Fc) | Key Feature |
| Ferrocene, Fe(C₅H₅)₂ | Fe(II) ↔ Fe(III) + e⁻ | 0.00 V | Reversible, one-electron transfer; electrochemical standard |
| Cobaltocene, Co(C₅H₅)₂ | Co(II) ↔ Co(III) + e⁻ | ~ -0.9 V | Easily oxidized 19-electron complex |
| Decamethylferrocene, Fe(C₅Me₅)₂ | Fe(II) ↔ Fe(III) + e⁻ | ~ -0.5 V | Electron-donating methyl groups make it easier to oxidize than ferrocene |
| [Cp*RhCl₂]₂ | Rh(III) → Rh(II) | -1.34 V | Irreversible one-electron reduction |
C-H Activation and Functionalization Reactions Catalyzed by this compound Metal Complexes
The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a primary goal in modern synthetic chemistry, and this compound metal complexes, particularly those of rhodium and iridium, have emerged as exceptionally powerful catalysts for these transformations. youtube.com The half-sandwich complex pentamethylthis compound rhodium dichloride dimer, [Cp*RhCl₂]₂, is a privileged and widely used precatalyst for a broad spectrum of C-H functionalization reactions. acs.orgfiveable.me
The general mechanism for many of these reactions involves a directing group on the substrate that coordinates to the metal center, positioning it for the cleavage of a specific C-H bond. This cleavage often proceeds via a concerted metalation-deprotonation (CMD) pathway, which involves a base-assisted deprotonation of the C-H bond as it coordinates to the metal. youtube.comnih.gov This step forms a five- or six-membered metallacyclic intermediate, which is central to the catalytic cycle. Once formed, this intermediate can react with a variety of coupling partners, such as alkenes, alkynes, or diazo compounds, leading to the formation of new C-C or C-heteroatom bonds. acs.orgresearchgate.net
The this compound ligand is critical to the success of these catalysts. Its bulky and electron-donating nature, especially in the case of Cp*, helps to stabilize the high-valent metal center (typically Rh(III) or Ir(III)) required for C-H activation and prevents catalyst decomposition. fiveable.me Furthermore, the Cp ligand is coordinatively robust, typically remaining bound to the metal throughout the catalytic cycle.
The steric and electronic properties of the Cp ligand can be systematically varied to control the outcome of the reaction. fiveable.me Subtle changes in the substituents on the this compound ring (denoted CpX) can have a profound impact on reactivity, regioselectivity, and diastereoselectivity. acs.org This has led to the development of a wide array of modified Cp ligands designed to optimize specific transformations.
A significant advancement in this field has been the development of chiral this compound ligands. Since the Cp ligand occupies three coordination sites and remains bound, it provides a stable chiral scaffold around the metal. This strategy has enabled highly enantioselective C-H functionalization reactions, a challenging feat as traditional chiral ligands cannot easily be incorporated into the coordination sphere of these catalysts. nih.govnih.govacs.org Various C₂-symmetric and atropchiral Cp ligands have been designed and successfully applied in the asymmetric synthesis of complex molecules. rsc.orgnitrkl.ac.innih.gov
| Catalyst Type | Typical Reaction | Mechanistic Step | Role of Cp Ligand |
| [CpRhCl₂]₂ | Directed C-H olefination | Concerted Metalation-Deprotonation (CMD) | Stabilizes Rh(III) state, provides steric bulk |
| Chiral CpX-Rh(III) | Enantioselective C-H annulation | Stereocontrol in migratory insertion | Creates a stable chiral environment |
| CpIr(III) Complexes | C-H borylation/silylation | Oxidative Addition | Stabilizes Ir(III)/Ir(V) intermediates |
| Cp*Co(III) Complexes | C-H amination/alkylation | Single Electron Transfer (SET) or CMD | Modulates redox potential and reactivity |
Ring-Slippage and Hapticity Changes: Mechanistic Insights and Reactivity Consequences
The ability of the this compound ligand to vary its coordination mode, or hapticity, is a key mechanistic feature that profoundly influences the reactivity of its metal complexes. This dynamic process, known as ring-slippage, typically involves the interconversion between η⁵, η³, and η¹ bonding modes. acs.orgnih.gov A change in hapticity directly alters the number of electrons donated by the ligand to the metal center, providing a low-energy pathway for complexes to manage their electron count during a reaction. acs.org
The most significant consequence of ring-slippage is the facilitation of associative reactions at coordinatively saturated, 18-electron metal centers. An η⁵ → η³ slip reduces the ligand's electron contribution by two, creating a vacant coordination site without the need for prior ligand dissociation. nih.gov This allows a nucleophile to attack the metal, forming an 18-electron intermediate with the slipped ring, thus avoiding a high-energy 20-electron transition state. nih.gov This mechanism is fundamental to understanding the ligand substitution dynamics of many late transition metal Cp complexes. nih.gov The reverse process, an η³ → η⁵ "reverse ring-slip," can release stored potential energy, which can be sufficient to drive the ejection of another ligand from the metal's coordination sphere. acs.orgfiveable.me
The structural features of the ligand can dramatically influence the facility of ring-slippage. The "indenyl effect" provides a striking example, where the substitution rates for indenyl complexes can be up to 10⁸ times faster than their this compound counterparts. youtube.com This acceleration is attributed to the fused benzene ring, which becomes fully aromatic in the η³-slipped state, thereby providing a powerful thermodynamic driving force for the slippage process. youtube.com
Beyond facilitating substitution, hapticity changes can also activate the this compound ring itself. While an η⁵-Cp ligand is generally inert to nucleophilic attack due to its aromaticity and delocalized negative charge, slipping to a lower hapticity η³ or η¹ mode breaks this aromaticity. acs.org The uncoordinated carbon atoms of the slipped ring take on olefinic character, making them susceptible to attack by nucleophiles. This provides a pathway for the functionalization of the Cp ring itself, a reaction that would otherwise be inaccessible. acs.orgacs.orgresearchgate.net
Mechanistic studies have distinguished between different geometries of the slipped ring. A "ring-slip" typically refers to a distortion where the ring remains planar, while a "ring-fold" involves the uncoordinated carbons bending away from the metal. rsc.orgnitrkl.ac.in The preferred geometry depends on the specific metal, its oxidation state, and the other ligands in the complex. rsc.orgchemeurope.com In some systems, the hapticity changes are so rapid that the ligand is fluxional, as seen in the classic example of (η⁵-C₅H₅)Fe(η¹-C₅H₅)(CO)₂, where the iron atom rapidly migrates around the η¹-bound ring. nih.govyoutube.com
| Hapticity Change | Electron Count Change (at metal) | Primary Consequence | Example Intermediate |
| η⁵ → η³ | -2e⁻ | Creates vacant site for associative substitution | [(η³-C₅H₅)Rh(CO)₂(PPh₃)] |
| η⁵ → η¹ | -4e⁻ | Further opens coordination sphere; activates ring | [(η¹-C₅H₅)Fe(CO)₂(η⁵-C₅H₅)] |
| η³ → η⁵ | +2e⁻ | Restores stable 18e⁻ configuration after reaction | [(η⁵-C₅H₅)Rh(CO)(PPh₃)] |
| η¹ → η⁵ | +4e⁻ | Can drive dissociation of other ligands | - |
Small Molecule Activation and Transformation by this compound Metal Centers
The activation of small, abundant, and often inert molecules such as dinitrogen (N₂), carbon dioxide (CO₂), dihydrogen (H₂), and methane (B114726) (CH₄) is a paramount challenge in chemistry, with implications for sustainable energy and chemical synthesis. This compound metal complexes have proven to be highly effective platforms for achieving these difficult transformations, owing to the unique electronic and steric properties imparted by the Cp ligand.
Dinitrogen (N₂) Activation: The fixation of atmospheric nitrogen under mild conditions is a long-standing goal. Seminal work has shown that zirconium complexes bearing substituted this compound ligands can bind, hydrogenate, and ultimately cleave the exceptionally strong N≡N triple bond to produce ammonia (B1221849) (NH₃). fiveable.me For instance, reducing certain zirconocene (B1252598) dichlorides under an N₂ atmosphere leads to the formation of dinuclear complexes where the N₂ molecule bridges two metal centers, resulting in significant activation and elongation of the N-N bond. acs.org The specific nature of the Cp substituents is crucial for tuning the reducing power and steric environment of the metal center to facilitate this reactivity. acs.orgfiveable.me
Carbon Dioxide (CO₂) Activation: As a renewable C1 feedstock, the activation and utilization of CO₂ is of immense interest. Electron-rich this compound complexes of transition metals, actinides, and rare-earth metals can react with CO₂ in various ways. researchgate.net The outcome is highly dependent on the metal and the ligand set. For example, some U(III) metallocene aryloxides react with CO₂ via reductive disproportionation to form bridging carbonate ([CO₃]²⁻) species, while others with different steric profiles yield bridging oxo complexes with the loss of carbon monoxide (CO). rsc.org These stoichiometric reactions provide fundamental insights into the possible pathways for catalytic CO₂ conversion.
Dihydrogen (H₂) Activation: The cleavage of the H-H bond is a key step in hydrogenation catalysis. Many this compound complexes can activate H₂. This often occurs via oxidative addition, where a low-valent metal center formally inserts into the H-H bond to form a dihydride species. Photochemical studies have shown that bimetallic Cp-carbonyl complexes react with H₂ upon UV irradiation to form the corresponding metal hydrides. rsc.org In other systems, H₂ activation can proceed through metal-ligand cooperation, where both the metal and a ligand participate in the bond cleavage process, avoiding a formal change in the metal's oxidation state. chemeurope.com For example, titanocene (B72419) sulfide (B99878) complexes react reversibly with H₂ to yield a hydride and a hydrosulfido ligand. nitrkl.ac.in
Methane (CH₄) Activation: The activation of the strong, non-polar C-H bonds in methane is particularly challenging. While many systems that activate methane are known, this compound complexes, particularly half-sandwich complexes of early transition metals, are involved in some of these processes. ucla.edu The mechanisms often involve σ-bond metathesis, where the C-H bond of methane reacts with a metal-alkyl bond in a four-centered transition state, or 1,2-addition across a metal-ligand multiple bond.
Reactivity of Transient this compound Radicals and Cations as Reactive Intermediates
Beyond their role as stable ligands in organometallic complexes, the this compound moiety can exist as highly reactive, transient species—the neutral this compound radical (Cp•) and the this compound cation (Cp⁺). These intermediates, though often short-lived, play significant roles in various chemical processes, from combustion and atmospheric chemistry to specialized synthetic reactions.
This compound Radical (Cp•): The this compound radical is a five π-electron, aromatic radical. It is a key intermediate in the high-temperature pyrolysis and combustion of aromatic compounds like phenol (B47542) and benzene. acs.orgrsc.org Experimental studies have shown that the self-reaction of two this compound radicals is extremely fast at room temperature, proceeding at or near the collision rate. acs.orgacs.org The primary product of this dimerization is dihydrofulvalene (C₁₀H₁₀). At elevated temperatures, this adduct can undergo subsequent hydrogen elimination to form more stable aromatic products, principally naphthalene (B1677914) with azulene (B44059) as a minor product. acs.orgacs.org The Cp• radical can also participate in cross-reactions, for instance, reacting with methyl radicals to form intermediates that can rearrange to yield fulvene (B1219640) and benzene. researchgate.net In the context of organometallic chemistry, there is growing evidence that the Cp ring can act as a non-innocent "reservoir" for radical hydrogen atoms, participating directly in redox processes. nih.gov
This compound Cation (Cp⁺): The this compound cation is a four π-electron system and, according to Hückel's rule, is anti-aromatic. youtube.com This anti-aromatic character renders it highly unstable and reactive. Theoretical and low-temperature spectroscopic studies have established that the parent Cp⁺ has a triplet ground state. nih.govacs.org For nearly a century, the this compound cation was known only as a fleeting, transient species that could not be isolated under ambient conditions. nih.gov Attempts to generate it often led to rapid dimerization or rearrangement. youtube.com
However, in 2024, the first room-temperature stable this compound cation was successfully synthesized and structurally characterized. This breakthrough was achieved by using bulky, electron-withdrawing substituents (pentafluorophenyl groups) on the ring, which provided both kinetic and thermodynamic stabilization. nih.govrsc.org Reactivity studies on this isolated cation confirmed its high Lewis acidity, as demonstrated by its ability to form an adduct with the weak Lewis base carbon monoxide. nih.gov The existence and reactivity of Cp⁺ as a transient intermediate have been invoked to explain certain sigmatropic rearrangements in organic chemistry. fiveable.me Its inherent instability and high reactivity make it a challenging but potentially valuable intermediate for synthetic transformations.
Non-Innocent Behavior and Redox Non-Innocence of the this compound Ligand
While the this compound ligand is often depicted as a stable, monoanionic, six-electron donor (Cp⁻), this view can be an oversimplification. In many reactions, the Cp ligand exhibits "non-innocent" behavior, meaning it actively participates in the electronic changes of the complex rather than simply acting as a passive spectator. This redox non-innocence is a crucial aspect of the reactivity of many this compound systems.
The most prominent example of this behavior is the ligand's role in redox reactions where the electron density change is not solely localized on the metal center. The this compound ring can act as an electron reservoir, accepting or donating electron density to stabilize different oxidation states of the complex. This is particularly evident in processes that involve formal changes in the metal's oxidation state that are accompanied by changes in the ligand's structure or bonding.
For instance, in certain electrocatalytic cycles for H₂ production or N₂ reduction, the Cp ring can be protonated to form an η⁴-cyclopentadiene moiety. nih.gov This process involves the Cp ligand accepting a proton and a pair of electrons, effectively acting as a redox-active site. The reversible protonation/deprotonation of the ligand is coupled to the electron transfer events at the metal center, demonstrating a cooperative metal-ligand reactivity.
Furthermore, the formation of fulvene intermediates from Cp* complexes represents another facet of non-innocent behavior. In these reactions, a methyl group on the Cp* ring is deprotonated, transforming the η⁵-Cp* ligand into an η⁴-fulvene ligand that is π-bonded to the metal. This transformation changes the ligand's charge and electron donation count and is often a key step in catalytic cycles, including some C-H activation pathways. The metal-bound fulvene can then act as a reactive intermediate, for example, by participating in Diels-Alder reactions.
This redox activity is not limited to the gain or loss of protons or electrons. The ability of the ring to undergo hapticity changes (ring-slippage) is itself a form of electronic flexibility that can be considered non-innocent. The η⁵ ⇌ η³ interconversion is a two-electron process from the perspective of the metal center, directly implicating the ligand in managing the complex's electron count during a reaction. This dynamic behavior underscores that a complete understanding of the reactivity of this compound complexes requires viewing the Cp ligand not just as a stabilizing scaffold, but as an active and integral electronic component of the system.
Advanced Spectroscopic and Diffraction Methodologies for Characterization of Cyclopentadienyl Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy is a cornerstone for determining the structure of organic and organometallic compounds. For cyclopentadienyl systems, its application ranges from identifying the presence and environment of Cp ligands to monitoring dynamic molecular processes.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for identifying this compound ligands. The chemical shifts and coupling patterns provide direct evidence of the Cp ring's electronic environment and its coordination mode to a metal center. For instance, a single, sharp ¹H NMR signal in the range of δ 4-6 ppm is characteristic of a free this compound anion or a symmetrically coordinated η⁵-Cp ligand in many organometallic complexes ontosight.ainih.govacs.orgsfu.caauckland.ac.nz. ¹³C NMR typically shows a signal around δ 70-90 ppm for η⁵-Cp carbons, with variations depending on the metal and other ligands ontosight.ainih.govacs.orgsfu.cacdnsciencepub.com.
When this compound ligands are part of complexes involving phosphorus-containing ligands, such as phosphines, ³¹P NMR becomes highly informative. It can reveal the electronic state of the phosphorus atom and its interaction with the metal center, providing complementary structural data. For example, in mixed-metal clusters containing both Cp and phosphine (B1218219) ligands, ³¹P NMR, often in conjunction with ¹H NMR, helps to elucidate the ligand dynamics and metal-ligand bonding auckland.ac.nzrsc.orgresearchgate.netcore.ac.ukdntb.gov.ua. The coupling constant between ¹⁹⁵Pt and ³¹P nuclei (¹J(Pt,P)) can offer insights into the Pt-P bond strength and geometry researchgate.netcore.ac.uk.
Many this compound compounds exhibit fluxional behavior, involving rapid molecular rearrangements on the NMR timescale. Variable Temperature (VT) NMR spectroscopy is a powerful tool for studying these dynamic processes, such as haptotropic shifts (changes in the mode of metal-ring bonding), metallotropic migrations (migration of a metal fragment along the Cp ring), and π/σ (η⁵/η¹ ) interconversions of Cp ligands rsc.orgresearchgate.netilpi.comrsc.orgslideshare.netresearchgate.netnih.gov.
By monitoring spectral changes as a function of temperature, researchers can determine the activation energies (ΔG‡) and rate constants for these processes. For instance, studies on palladium complexes with both η⁵- and η¹-cyclopentadienyl ligands have shown that VT-NMR can resolve distinct dynamic processes, including π/σ exchange and metallotropic rearrangement, with characteristic coalescence temperatures and activation energies researchgate.net. Similarly, in organometallic clusters, VT-NMR has been used to quantify the energy barriers associated with ligand rearrangements and metal site exchanges, providing critical kinetic data rsc.orgnih.gov. The study of sigmatropic shifts in substituted this compound systems also benefits greatly from VT-NMR, revealing the energetics of these rearrangements researchgate.net.
Table 1: Representative Fluxional Process Activation Energies in this compound Systems
| Compound/System | Process Studied | Technique | Activation Energy (ΔG‡) | Reference |
| (η⁵-C₅H₅)Pd(η¹-C₅H₅)PR₃ complexes | π/σ (η⁵/η¹) exchange of Cp ligands | VT-¹H NMR | Dependent on phosphine; characteristic coalescence | researchgate.net |
| (η⁵-C₅H₅)Pd(η¹-C₅H₅)PR₃ complexes | Metallotropic rearrangement (1,2-shift) of η¹-Cp ligand | VT-¹H NMR | Lower activation energy than π/σ exchange | researchgate.net |
| Metal-dppf clusters [M₂Ru₄H₂(µ-dppf)(CO)₁₂] (M=Cu, Ag, Au) | dppf ligand fluxion (P inversion, Cp twisting) | VT-¹H/³¹P NMR | 47.0–51.5 kJ mol⁻¹ | rsc.org |
| Metal-dppf clusters [M₂Ru₄H₂(µ-dppf)(CO)₁₂] (M=Cu, Ag) | Coinage-metal site-exchange | VT-¹H NMR | 39.9–47.7 kJ mol⁻¹ | rsc.org |
| Thallium 5-methyl-1,2,3,4-tetrakis(methoxycarbonyl)cyclopentadienide derivatives | 1,5-Sigmatropic shifts of p-nitrobenzyl group along Cp ring | VT-¹H NMR | 29.5–30.6 kcal/mol (at 120°C) | researchgate.net |
| Ph₃PAu[C₅(CO₂Me)₅] | 1,5-Sigmatropic shifts of AuPPh₃ group along Cp ring | VT-¹H NMR | 5.1 kcal mol⁻¹ (at 298 K) | researchgate.net |
Solid-state NMR (ssNMR) spectroscopy is invaluable for characterizing this compound compounds in the solid phase, particularly when single crystals are difficult to obtain or when studying materials like metal-organic frameworks (MOFs) or polymers containing Cp units uni-muenchen.deresearchgate.netnih.govpreprints.orgucsb.edursc.org. Techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to overcome the line broadening caused by anisotropic interactions in solids, thereby improving spectral resolution and sensitivity nih.govpreprints.org.
ssNMR can provide information on local structure, bonding, and dynamics in solid materials. For instance, ¹³C ssNMR has been used to study the dynamics and bonding situation of Cp ligands in lanthanide complexes uni-muenchen.de. In organometallic complexes like bis(this compound)dichlorozirconium(IV) (Cp₂ZrCl₂), solid-state ⁹¹Zr NMR experiments have provided detailed information about the zirconium's chemical shielding anisotropy and quadrupolar coupling parameters, offering insights into the local coordination environment researchgate.net. Furthermore, ssNMR is increasingly integrated with other techniques like X-ray diffraction to provide a more comprehensive understanding of material properties, especially for disordered or amorphous systems preprints.orgucsb.edu.
X-ray Diffraction Techniques for Solid-State Structural Determination
X-ray diffraction methods are essential for obtaining precise, three-dimensional structural information of crystalline this compound compounds.
For example, the crystal structure of bis(this compound)beryllium (Be(C₅H₅)₂) revealed a "slip" sandwich structure with specific Be-C bond distances iucr.org. Similarly, studies on tris(this compound)uranium complexes have elucidated novel coordination modes of the pyrazolate anion alongside the Cp rings, providing precise U-N and U-C bond lengths osti.gov. The detailed structural data obtained from single-crystal XRD is crucial for correlating molecular structure with observed spectroscopic properties and chemical reactivity. However, challenges such as intrinsic twinning and disorder can complicate data collection and refinement for some Cp complexes uni-muenchen.deum.edu.mt.
Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of chemical compounds, including those bearing this compound ligands. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are widely applied. EI, often used for volatile and thermally stable compounds, typically imparts significant internal energy, leading to extensive fragmentation that can reveal structural information through characteristic fragment ions uvic.ca. For organometallic complexes, EI can yield molecular ions, but often fragmentation pathways involve the loss of this compound ligands or carbonyl groups uvic.caacs.orglcms.cz. For instance, in ferrocene (B1249389), the parent ion is often observed as the base peak under EI conditions, but fragmentation can occur uvic.ca.
ESI, a softer ionization technique, is particularly useful for less volatile and more polar organometallic compounds, including those with "half-sandwich" structures. ESI often generates protonated molecules or adducts with minimal fragmentation, preserving the molecular ion for accurate mass determination upce.cz. This soft ionization is crucial for identifying labile intermediates or complexes with weakly bound ligands upce.cz. Tandem mass spectrometry (MS/MS) can further enhance structural elucidation by isolating specific ions and subjecting them to fragmentation, providing detailed insights into bonding and ligand arrangements uvic.ca. Gas Chromatography-Mass Spectrometry (GC-MS) is also employed, especially for analyzing thermolysis products or reaction mixtures, allowing for the separation and identification of volatile this compound-containing fragments cdnsciencepub.com. Characteristic fragment ions, such as C₅H₅⁺ or metal-Cp⁺ species, can serve as diagnostic markers for the presence of this compound ligands cdnsciencepub.com.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic this compound Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for characterizing species with unpaired electrons, such as organic radicals and paramagnetic transition metal complexes wikipedia.org. For this compound compounds, EPR is invaluable for studying the this compound radical (Cp•) itself, which exhibits Jahn-Teller distortions due to its degenerate electronic ground state aip.org. The EPR spectra of paramagnetic this compound species provide critical information through parameters like the g-factor and hyperfine coupling (HFC) constants wikipedia.orgnih.govresearchgate.netacs.org.
The g-factor reflects the electronic environment of the unpaired electron, while hyperfine coupling constants arise from the interaction of the unpaired electron with magnetic nuclei within the molecule. These HFC constants, particularly those from the metal center and the protons on the Cp ring, offer insights into the distribution of spin density, the nature of the metal-ligand bond, and the degree of covalency nih.govresearchgate.netacs.orgrsc.org. For example, studies on substituted this compound radicals have revealed hyperfine couplings that correlate with spin density distribution and electronic effects of substituents uni-due.de. In metallocenes, EPR can differentiate between various electronic configurations and oxidation states of the metal center, as seen in studies of lutetium(II) metallocenes where significant hyperfine coupling indicated substantial s-orbital character in the singly occupied molecular orbitals acs.org. The analysis of EPR spectra, often aided by computational simulations, allows for the detailed characterization of the electronic and magnetic properties of paramagnetic this compound compounds scispace.com.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing detailed information about functional groups, molecular structure, and bonding. For this compound compounds, vibrational spectroscopy is crucial for identifying the Cp ligand and elucidating its coordination mode to the metal center psu.edulibretexts.orgscribd.comacs.orgfigshare.com.
The this compound ligand exhibits characteristic vibrational bands related to C-H stretching, C=C stretching within the ring, ring breathing modes, and C-H bending vibrations scribd.comacs.orgfigshare.comresearchgate.netacs.org. In η⁵-coordinated Cp complexes, these intraring modes typically show a common vibrational pattern, allowing for the establishment of a "vibrational fingerprint" acs.orgfigshare.com. The exact frequencies and intensities of these bands can be subtly influenced by the metal, its oxidation state, and other ligands, providing diagnostic information. Furthermore, low-frequency metal-ring (M-Cp) stretching and bending modes are particularly sensitive to the metal-ligand bond strength and geometry scribd.comacs.orgfigshare.com. IR spectroscopy can be particularly useful for identifying the metal-carbonyl stretching frequencies, which are highly sensitive to the electronic environment of the metal, and thus indirectly to the nature of the Cp ligand acs.orgrsc.org. Changes in these vibrational signatures can also indicate alterations in the electronic state of the metal center or the hapticity of the Cp ligand researchgate.net.
X-ray Absorption and Emission Spectroscopy (XAS, XES) for Electronic Structure Probing
X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique for probing the electronic structure, oxidation states, and local atomic environment of atoms within a molecule measurlabs.comunimi.itiaea.org. XANES, occurring at energies close to the absorption edge, is highly sensitive to the electronic configuration, oxidation state, and coordination geometry of the absorbing atom unimi.itarxiv.orgnsf.gov. For this compound complexes, XAS can provide direct insights into the electronic states of the metal center and how they are influenced by the Cp ligand and other coordinated species rsc.orgnsf.govacs.orgchemrxiv.org.
For instance, XANES spectra at metal K-edges can reveal transitions to unoccupied molecular orbitals, which are directly related to the metal's oxidation state and the nature of its bonding interactions rsc.orgnsf.gov. Studies on lanthanide and cobalt complexes containing this compound ligands have utilized XANES to characterize unusual electronic configurations and to understand the role of ligands in tuning metal-ligand bonding and reactivity nsf.govacs.org. EXAFS, on the other hand, provides information about interatomic distances and coordination numbers, complementing the electronic structure information from XANES measurlabs.comiaea.org. X-ray Emission Spectroscopy (XES) can further probe the electronic structure by analyzing emitted X-rays, providing complementary information about occupied electronic states and bonding chemrxiv.org.
Ultrafast Spectroscopy for Elucidating Reaction Dynamics
Ultrafast spectroscopic techniques, such as time-resolved infrared (TRIR) and transient absorption (TA) spectroscopy, are essential for tracking the rapid chemical transformations and dynamics of this compound compounds on femtosecond to picosecond timescales acs.orgnih.govescholarship.orgacs.orgchemrxiv.orgnottingham.ac.ukoptica.orgrsc.org. These methods allow researchers to observe fleeting intermediates, characterize reaction pathways, and determine kinetic parameters for processes like ligand dissociation, substitution, or ring-slippage acs.orgnih.govacs.orgchemrxiv.org.
For example, TRIR spectroscopy has been used to monitor the photochemistry of [CpFe(CO)₂]₂ and related complexes, identifying transient intermediates formed within picoseconds of photoexcitation, such as triply bridged species or solvent-coordinated complexes acs.org. Similarly, TA spectroscopy has revealed the dynamics of CO ligand loss and subsequent solvent coordination in manganese tricarbonyl complexes bearing this compound ligands, with reaction rates often correlating with the electronic properties of substituents on the Cp ring nih.govacs.orgoptica.org. These studies provide critical insights into the mechanisms governing the reactivity and stability of organometallic compounds under photoexcitation, which is vital for understanding photochemical processes and designing new functional materials nottingham.ac.ukrsc.org.
Theoretical and Computational Chemistry Studies of Cyclopentadienyl Systems
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in cyclopentadienyl and its derivatives. northwestern.edu Density Functional Theory (DFT) is a widely used method for these investigations. For instance, studies on η⁵-cyclopentadienyl half-sandwich organochalcogenide complexes have utilized hybrid, meta, and meta-hybrid DFT functionals to analyze their structural stability and electronic properties. mdpi.com These calculations have revealed the absence of covalent bonding between the this compound ligands and the selenium or tellurium coordination centers, indicating a significant ionic contribution to the Te/Se-Cp chemical bond. mdpi.com
In these complexes, the chalcogen atoms are found to be partially positively charged, while the Cp ligands are partially negatively charged. mdpi.com The highest occupied molecular orbitals (HOMOs) show π-bonding between the metal centers and the Cp rings, with a significant portion of the orbital density localized within the Cp π-system. mdpi.com The frontier molecular orbitals of the this compound ligand itself consist of five orbitals at three energy levels, which are crucial for its bonding interactions with metals. libretexts.org
A comparative study of various η⁵-cyclopentadienyl half-sandwich organochalcogenide complexes revealed differences in their complexation energies, indicating varying interaction strengths. For example, [Cp][(SePh₃)] exhibits a stronger interaction than [CpMe₅][(TePh₃)]. mdpi.com
| Compound | Calculated Complexation Energy (ΔE) in kcal/mol (TPSS level of theory) |
| [Cp][(TePh₃)] | -59.93 |
| [CpMe₄][(TePh₃)] | -55.95 |
| [CpMe₅][(TePh₃)] | -55.17 |
| [Cp][(SePh₃)] | -62.90 |
| [CpMe₅][(SePh₃)] | -58.16 |
This table presents the calculated complexation energies for a series of this compound half-sandwich organochalcogenide complexes, providing insight into the strength of the interaction between the this compound ligand and the chalcogen center. Data sourced from a theoretical DFT investigation. mdpi.com
Furthermore, the substitution on the this compound ring, such as the addition of methyl groups, can lead to a considerable shift in the visible light absorption of the complexes. mdpi.com The special environment provided by silyl-substituted this compound ligands has been instrumental in the discovery of molecular complexes with rare-earth and actinide metals in unusual formal +2 oxidation states. acs.org
Computational Elucidation of Reaction Mechanisms and Energy Landscapes
Computational chemistry is a powerful tool for elucidating the intricate details of reaction mechanisms and mapping the corresponding energy landscapes for reactions involving this compound systems. rsc.orgbyu.eduumich.eduresearchgate.net For example, ab initio transition state theory master equation simulations have been employed to study the reactivity of methylcyclopentadiene, including abstraction, beta-scission, and isomerization reactions. polimi.it These computational approaches allow for the investigation of the chemical dynamics of short-lived species like radicals and transition states, which can be challenging to observe experimentally. polimi.it
In the context of catalysis, computational studies have been crucial in understanding the role of this compound ligands in reactions such as Rh(III)-catalyzed C-H activation. nih.gov Subtle variations in the structure of the Cp ligand can significantly impact the reactivity and selectivity of the catalyst. nih.gov Computational models help to rationalize these effects by correlating ligand properties with reaction outcomes, which can aid in the design of more efficient catalysts. nih.gov
The dimerization of cyclopentadiene (B3395910) to dicyclopentadiene (B1670491) is a classic example of a reaction that has been studied computationally. nih.gov The computed activation enthalpies for the migration of different functional groups across the cyclopentadiene ring highlight the influence of the migrating group's charge on the reaction barrier. nih.gov
| Migratory Group | Computed Activation Enthalpy (kcal/mol) | Calculated Charge of Migratory Group in Transition State |
| Trimethylsilyl | 13.5 | 0.504 |
| Hydrogen | 25.8 | 0.387 |
| Methyl | 42.6 | 0.170 |
| Fluorine | 48.0 | -0.379 |
This table showcases the computationally determined activation enthalpies and the charge of the migrating group in the transition state for the migration of different functionalities across a cyclopentadiene ring. These values illustrate the relationship between the electronic nature of the migrating group and the energy barrier of the reaction. Data sourced from calculations by Fowler and co-workers. nih.gov
The Thorpe reaction, a self-condensation of nitriles, provides another example where computational studies have been used to revise proposed reaction mechanisms by calculating the energy profiles of different pathways. mdpi.com
Prediction of Spectroscopic Parameters and Molecular Properties via Computational Methods
Computational methods are extensively used to predict spectroscopic parameters and molecular properties of this compound-containing molecules, which is invaluable for interpreting experimental spectra. unibo.itnsf.gov Quantum-chemical calculations can provide accurate predictions of rotational and vibrational spectra. winterschool.cc For instance, simulated UV-Vis absorption spectra of η⁵-cyclopentadienyl half-sandwich organochalcogenide complexes have shown that these complexes are UV-active. mdpi.com
The choice of computational method and basis set is crucial for obtaining accurate spectroscopic data. sns.it Double-hybrid density functionals, such as B2PLYP, in conjunction with triple-ζ basis sets, have been shown to provide reliable predictions of geometries and vibrational properties for medium- to large-sized molecules. sns.it These methods can achieve an accuracy for vibrational frequencies often within 10 cm⁻¹. sns.it
Computational vibrational spectroscopy can provide insights into the relationship between the structure of a molecule and its spectroscopic response. researchgate.net This is particularly useful for understanding the dynamics of molecules in different environments. researchgate.net
Molecular Dynamics Simulations and Ab Initio Molecular Dynamics of this compound Reactivity
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior and reactivity of this compound systems. arxiv.org These simulations can reveal how chemical substitutions on the this compound ring affect the intra- and intermolecular structure and dynamics of organometallic compounds. ewha.ac.krrsc.org For example, MD simulations of nanoscale droplets of this compound barium complexes, which are used as precursors in atomic layer deposition, have shown that substituting methyl groups with bulkier iso-propyl groups adds rigidity to the complex and restricts the orientational fluctuations of the two this compound ligands. ewha.ac.krrsc.org
Ab initio molecular dynamics (AIMD) combines molecular dynamics with electronic structure calculations performed "on-the-fly," allowing for the simulation of chemical reactions without the need for pre-calculated potential energy surfaces. arxiv.orgnih.govrsc.org This is particularly useful for studying nonadiabatic dynamics, where the Born-Oppenheimer approximation breaks down, which is often the case for molecules in excited electronic states. nih.gov AIMD can be used to investigate complex reaction dynamics in this compound systems, providing a deeper understanding of their reactivity. nih.gov
Applications of Machine Learning and High-Throughput Screening in this compound Chemistry
Machine learning (ML) and high-throughput screening (HTS) are emerging as powerful tools in the discovery and design of new this compound-based materials and catalysts. acs.orgnih.govosti.gov These approaches can accelerate the exploration of the vast chemical space of transition-metal complexes containing this compound ligands. nih.gov
High-throughput computational screening, often based on DFT calculations, can be used to rapidly evaluate the properties of a large number of candidate molecules. mdpi.com Machine learning models can then be trained on these large datasets to predict the properties of new, unstudied compounds with significantly lower computational cost. mdpi.com This enables the rapid identification of promising candidates for specific applications, such as catalysis. mdpi.com
In the context of drug discovery, machine learning algorithms have been developed to prioritize bioactive compounds from HTS campaigns and to distinguish true hits from assay artifacts. nih.gov While not directly focused on this compound chemistry, these methodologies can be adapted for the discovery of new this compound-containing molecules with desired biological or material properties. The integration of machine learning with computational chemistry is poised to revolutionize the way research in this compound chemistry is conducted, enabling faster and more efficient discovery of novel compounds and catalysts. acs.orgnih.gov
Applications of Cyclopentadienyl Complexes in Modern Chemistry and Materials Science
Catalysis in Organic Synthesis and Polymerization Processes
The cyclopentadienyl (Cp) ligand and its derivatives are cornerstones in the field of organometallic chemistry, largely due to their ability to form stable complexes with a vast range of transition metals. snnu.edu.cnwikipedia.org These complexes, particularly metallocenes and half-sandwich compounds, are highly effective catalysts in a multitude of chemical transformations. wikipedia.orglibretexts.org The electronic and steric properties of the metal center can be systematically tuned by modifying the substituents on the this compound ring, allowing for precise control over catalytic activity and selectivity. snnu.edu.cn For instance, replacing the hydrogen atoms with methyl groups to form the pentamethylthis compound (Cp*) ligand increases its electron-donating ability, resulting in more stable metal complexes. snnu.edu.cn This versatility has established this compound-based catalysts as indispensable tools in both industrial and academic research.
Group 4 metallocenes, especially zirconocene (B1252598) derivatives, when activated by a cocatalyst like methylaluminoxane (MAO), form highly active Kaminsky-type catalysts for olefin polymerization. hhu.deacs.org These single-site catalysts offer unprecedented control over polymer microstructure, molecular weight, and molecular weight distribution, enabling the synthesis of polymers with tailored properties that are inaccessible with traditional Ziegler-Natta catalysts. hhu.dersc.org
The structure of the this compound ligand is a critical determinant of the catalyst's performance. For example, chiral ansa-metallocenes, where two this compound rings are linked by a bridge, can produce highly stereoregular polymers like isotactic polypropylene. The catalyst's structure directly influences key polymerization parameters such as catalytic activity and the molecular weight of the resulting polymer.
The "comonomer effect," where the rate of ethylene (B1197577) polymerization increases in the presence of α-olefin comonomers like 1-hexene or 1-octene, is a well-documented phenomenon with zirconocene catalysts. nih.gov This effect is attributed to the 1-olefin coordinating to the active center, which alters the charge density on the cationic zirconocenium ion and facilitates ethylene insertion. nih.gov
Table 1: Performance of Zirconocene/MAO Catalysts in Olefin Polymerization
| Catalyst Precursor | Monomer(s) | Polymerization Activity | Resulting Polymer |
|---|---|---|---|
| (nBuCp)₂ZrCl₂ | Ethylene | High | Linear Polyethylene |
| C₂H₄(Ind)₂ZrCl₂ | Propylene | High | Isotactic Polypropylene |
| Cp₂ZrCl₂ | Ethylene/1-Hexene | Enhanced with comonomer | Linear Low-Density Polyethylene (LLDPE) nih.gov |
Data is illustrative of typical performance and compiled from general knowledge in the field. hhu.denih.govsylzyhg.com
The development of chiral this compound (Cpx) ligands has revolutionized asymmetric catalysis, providing a powerful strategy for synthesizing enantiomerically pure compounds. researchgate.netsnnu.edu.cn Unlike many other chiral ligands that coordinate through heteroatoms, the Cpx ligand binds through its carbon framework, creating a unique and tunable chiral environment around the metal center. snnu.edu.cn This has enabled a wide range of highly enantioselective transformations. snnu.edu.cnresearchgate.netacs.org
These chiral ligands can be broadly classified into types such as ring-fused, axially chiral, and planar chiral. snnu.edu.cn Rhodium(III) complexes bearing these chiral Cp ligands have been particularly successful in catalyzing asymmetric C-H functionalization reactions. snnu.edu.cnnih.gov For example, chiral rhodium catalysts can direct the C-H activation of aryl hydroxamates and subsequent trapping with olefins to produce dihydroisoquinolones with very high enantioselectivity. nih.gov
The success of these catalysts stems from the ability of the chiral Cp ligand to effectively control the stereochemical outcome of the reaction, forcing the substrate and reactant to approach the metal center in a highly specific orientation. mdpi.com
Table 2: Examples of Enantioselective Reactions Catalyzed by Chiral Cp Complexes
| Metal Center | Chiral Ligand Type | Reaction Type | Product Type | Achieved Enantioselectivity (e.e.) |
|---|---|---|---|---|
| Rh(III) | Fused Bicyclo-octane Cp | C-H activation / Olefin trapping | Dihydroisoquinolones | Up to 99% nih.gov |
| Rh(III) | Atrop-chiral Biaryl Cp | Dehydrogenative Heck-type | Atropchiral Biaryls | High nih.gov |
| Rh(III) | Piperidine-fused Cp (JasCp) | C-H activation / Alkyne annulation | Dihydropyridinones | High |
Data is representative of findings in the cited literature. snnu.edu.cnnih.govresearchgate.net
Complexes containing pentamethylthis compound (Cp*), particularly those of rhodium(III) and iridium(III), have become powerful catalysts for C-H bond activation and functionalization. rsc.orgnih.gov This strategy allows for the direct conversion of ubiquitous C-H bonds into more complex functional groups, offering a more atom-economical and efficient alternative to traditional synthetic methods that often require pre-functionalized substrates.
CpRh(III) complexes, in particular, exhibit high reactivity, stability, and compatibility with a wide range of functional groups. acs.org These catalysts are effective for various transformations, including the coupling of arenes with alkynes and alkenes, often facilitated by a directing group on the substrate that positions the C-H bond close to the metal center for activation. nih.govacs.org While Cp is a common ligand, researchers have also developed other this compound ligands, such as the 1,3-di-tert-butylthis compound (Cpt) group, to tune the catalyst's selectivity in reactions like pyridone synthesis. nih.gov
The mechanism typically involves the cleavage of a C-H bond to form a cyclometalated intermediate, which then reacts with another substrate to form the final product and regenerate the catalyst. researchgate.net The development of chiral Cp ligands has extended this methodology to enantioselective C-H functionalization, further broadening its synthetic utility. nih.govmdpi.comresearchgate.net
Table 3: Selected C-H Functionalization Reactions with this compound Metal Catalysts
| Catalyst | Substrate | Reactant | Product |
|---|---|---|---|
| [Cp*RhCl₂]₂ | Benzoic Acid | Alkyne | Isocoumarin nih.gov |
| [Cp*Rh(OAc)₂] | Aryl Hydroxamate | Olefin | Dihydroisoquinolone nih.gov |
| [Cp*IrCl₂]₂ | Benzamide | Alkene | Alkenylated Benzamide |
This table presents examples from the field of C-H activation. nih.govnih.govcell.comrsc.org
This compound complexes of various metals, including iridium, rhodium, and ruthenium, are effective catalysts for hydrogenation, dehydrogenation, and hydrosilylation reactions. These processes are fundamental in organic synthesis for the reduction of unsaturated bonds and the formation of silicon-carbon bonds.
In transfer hydrogenation, for instance, CpIr(III) complexes are often used as precatalysts for the reduction of ketones and aldehydes using a hydrogen donor like isopropanol. acs.orgmemphis.edu Interestingly, studies have shown that in some cases, the catalytic cycle may involve the loss of the Cp ligand as a precatalytic activation step, challenging previously accepted mechanisms. acs.orgmemphis.edu The steric and electronic properties of both the this compound ligand and other ancillary ligands can be modified to enhance catalytic performance. acs.org
The mechanism of hydrogenation can also involve metal-ligand cooperation, where the this compound ligand is not merely a spectator. For example, in catalysts featuring a hydroxythis compound ligand, this group can participate in the bifunctional activation and hydrogenation of polar substrates like carbonyls. nsf.gov
High-valent metal-oxo complexes are key intermediates in many catalytic oxidation reactions, including alkane hydroxylation and olefin epoxidation. nih.govnsf.gov While porphyrin and other nitrogen-based ligands are common in this area, this compound ligands can also support catalytically active metal-oxo species.
For example, this compound molybdenum complexes have been developed as catalyst precursors for the epoxidation of unfunctionalized olefins using tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.org Precatalysts of the type [CpMo(CO)₃X] are converted in situ into the active catalytic species, the dioxo complex [CpMoO₂X]. rsc.org This species can then transfer an oxygen atom to an olefin, such as cis-cyclooctene, to form the corresponding epoxide with high selectivity and quantitative conversion. rsc.org Further oxidation of the dioxo complex can lead to an oxo-peroxo complex, [CpMo(η²-O₂)(O)X], which is also a competent epoxidation catalyst. rsc.org
While palladium complexes with phosphine (B1218219) ligands dominate the field of cross-coupling, this compound-based catalysts have also been developed for various carbon-carbon bond-forming reactions. acs.orgnih.gov These ligands can offer unique reactivity and stability.
For instance, palladium complexes formed in situ from this compound- or indenyl-dialkylphosphines have demonstrated high activity for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving challenging aryl chloride substrates. acs.org These ligands combine the steric and electronic properties of the Cp-framework with the strong donor character of the phosphine group, leading to highly efficient catalysts. Quantitative yields have been achieved with catalyst loadings as low as 0.05–0.1 mol % for Suzuki couplings. acs.org
Furthermore, cyclopentadienyliron dicarbonyl iodide has been used in Pd/Cu-catalyzed cross-coupling reactions with terminal ethynylpyridines to form σ-(pyridylethynyl)iron complexes, demonstrating the utility of Cp-metal complexes in constructing carbon-carbon bonds between transition metals and organic fragments. rsc.org
Photocatalysis and Electrocatalysis with this compound Complexes
This compound complexes have emerged as versatile platforms for designing catalysts for important chemical transformations, including photocatalytic and electrocatalytic processes. The Cp ligand often acts as a stabilizing "spectator" ligand, allowing the metallic center to perform the catalytic function. However, there is growing evidence that the Cp ring itself can actively participate in catalytic cycles, for instance by acting as a reservoir for protons or hydrides. nih.gov
In the field of electrocatalysis, this compound cobalt complexes have been investigated for the reduction of carbon dioxide (CO2). semanticscholar.org For example, certain this compound-phenylenediamino-cobalt complexes have been studied as homogeneous electrocatalysts for the selective reduction of CO2. semanticscholar.org While some cobalt complexes have shown promise in converting CO2 to carbon monoxide (CO) and hydrogen (H2), the stability of these catalysts under electrocatalytic conditions can be a challenge. nih.govacs.orgacs.org Studies on dicationic cobalt complexes of the type [CpCo(N^N)(CH3CN)]2+ have shown that while they can drive hydrogen evolution, the complexes themselves can decompose to surface-adsorbed species which are the true catalysts.
The this compound ligand is also a key component in catalysts for electrocatalytic hydrogen production. nih.gov The ability of the Cp ring and its derivatives to be chemically modified allows for the tuning of the electronic properties of the metal center, which in turn influences the efficiency and overpotential of the catalytic process. The field of Cp ring activation highlights the potential for these ligands to play a more direct role in catalysis beyond simply being a stabilizing ancillary ligand. nih.gov
| Catalyst Family | Catalytic Process | Key Findings |
| This compound Cobalt Complexes | Electrocatalytic CO2 Reduction | Investigated for selective conversion of CO2; stability can be a concern. semanticscholar.orgnih.govacs.orgacs.org |
| [CpCo(N^N)(CH3CN)]2+ Type Complexes | Electrocatalytic H2 Evolution | Precatalysts that can decompose to form active surface-adsorbed catalytic species. |
| General Cp Metal Complexes | Electrocatalytic H2 Production | The Cp ligand's electronic properties can be tuned to optimize catalytic performance. nih.gov |
Advanced Materials Precursors and Components
The versatility of this compound complexes extends to the synthesis of advanced materials, where they serve as crucial building blocks and precursors. Their volatility and reactivity are particularly advantageous in deposition techniques for thin films, and their unique structures can be incorporated into polymers and materials with interesting optoelectronic and magnetic properties.
Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Metal-Containing Films
This compound complexes are attractive precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) due to their typical volatility and reactivity towards co-reagents like water at moderate temperatures. These characteristics allow for the deposition of high-purity thin films with minimal contamination. A wide variety of metal-containing films can be produced using Cp complexes.
For instance, Cp complexes of magnesium, scandium, yttrium, hafnium, and zirconium have been successfully used to deposit oxide films, often with water serving as the oxygen source. Pure metallic films of various transition metals including vanadium, chromium, manganese, iridium, cobalt, ruthenium, platinum, palladium, and nickel have been grown from their respective metallocenes, typically at temperatures exceeding 500°C. In some cases, hydrogen gas is required to minimize carbon contamination in the resulting film.
Novel tungsten precursors such as WH2(iPrCp)2 and WH2(EtCp)2 have been developed for MOCVD and ALD of tungsten-containing films. These precursors are notable for their favorable thermal properties. Depending on the reactant gas used, thin films of tungsten carbide (WCx) or tungsten carbonitride (WNxCy) can be deposited. Similarly, novel this compound-type precursors for zirconium, namely (CpMe)2ZrMe2 and (CpMe)2Zr(OMe)Me, have been used with ozone as the oxygen source to grow zirconium dioxide (ZrO2) thin films via ALD. These precursors show self-limiting growth behavior and enhanced thermal stability, with optimal deposition occurring at 350°C.
| Precursor Example | Deposition Technique | Film Material | Key Features |
| Cp complexes of Mg, Sc, Y, Hf, Zr | CVD/ALD | Metal Oxides | Volatile and reactive with water. |
| Metallocenes of Va, Cr, Mn, Ir, Co, Ru, Pt, Pd, Ni | CVD | Pure Metals | Requires temperatures >500°C; H2 may be needed for carbon removal. |
| WH2(iPrCp)2, WH2(EtCp)2 | MOCVD/ALD | WCx, WNxCy | Good thermal properties. |
| (CpMe)2ZrMe2, (CpMe)2Zr(OMe)Me | ALD | ZrO2 | Self-limiting growth at 350°C; enhanced thermal stability. |
Optoelectronic Materials Development (e.g., in Organic Light-Emitting Diodes)
This compound complexes, particularly ferrocene (B1249389) derivatives and other iron complexes, are being explored for applications in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). Their stable redox properties and potential for luminescence make them interesting candidates for various roles within the device architecture. nih.gov
For example, a novel material, DPAF, which consists of a ferrocene core functionalized with bis(biphenyl)amino groups, has been designed as a p-type charge generation layer for high-performance tandem OLEDs. rsc.org This molecular design not only improves the thermal properties and hole mobility compared to unsubstituted ferrocene but also maintains its electrochemical stability. The use of DPAF in conjunction with an n-type C60 layer in the charge generation layer has led to excellent device performance in red, green, and blue tandem OLEDs, with low efficiency roll-off. rsc.org
In another approach, luminescent iron(III) complexes are being investigated as emitters in OLEDs. chinesechemsoc.org Traditionally, OLED emitters have relied on precious metals like iridium and platinum to achieve high efficiency through phosphorescence. nih.govbeilstein-journals.orggoogle.com The development of emitters based on earth-abundant metals like iron is highly desirable to reduce costs. The first OLEDs based on the doublet emission from a low-spin d5 iron(III) complex, [Fe(phtmeimb)2]PF6, have been demonstrated. chinesechemsoc.org These devices exhibited red electroluminescence with a maximum brightness exceeding 3000 cd/m2, proving the concept that spin-allowed 2MLCT (metal-to-ligand charge transfer) emission from such complexes can be a viable pathway for electroluminescence. chinesechemsoc.org
| Compound/Complex | Role in OLED | Key Performance Metric/Finding |
| DPAF (ferrocene derivative) | p-type charge generation layer | Enables high-performance tandem OLEDs with low efficiency roll-off. rsc.org |
| [Fe(phtmeimb)2]PF6 | Emitter (doublet emission) | Achieved red emission with brightness > 3000 cd/m2. chinesechemsoc.org |
Magnetic Materials and Spin Crossover Systems Incorporating this compound Frameworks
The ability of the this compound ligand to support various electronic configurations of metal ions makes it a useful component in the design of molecular magnetic materials. A particularly interesting phenomenon observed in some of these complexes is spin crossover (SCO), where the spin state of the metal center can be switched between a high-spin (HS) and a low-spin (LS) state by external stimuli such as temperature or pressure.
Manganese(II) complexes incorporating Cp ligands have shown notable SCO behavior. For instance, the reaction of manganocene with LiE(SiMe3)2 (where E = P or As) yields dimeric complexes of the formula [(η5-Cp)Mn{μ-E(SiMe3)2}]2. rsc.org The magnetic susceptibility of these compounds is influenced by both antiferromagnetic exchange between the metal centers and spin crossover. The arsenic-bridged dimer exhibits a rare two-step SCO with hysteresis, involving transitions between high-spin (S = 5/2) and intermediate-spin (S = 3/2) states of the Mn(II) ions. rsc.org This bistability is a key feature for potential applications in molecular switches and data storage.
In another example, a manganese(II) chain compound showed a partial smooth spin crossover transition in its anionic chain component, which was confirmed by both magnetic measurements and differential scanning calorimetry (DSC). mdpi.com This was one of the few examples of SCO observed in a Mn(II) complex and the first in a Mn(II) chain structure. mdpi.com The study of such systems, where the spin state can be tuned, is crucial for the development of new functional magnetic materials. nih.govnih.gov
| Complex | Magnetic Phenomenon | Key Observation |
| [(η5-Cp)Mn{μ-As(SiMe3)2}]2 | Two-step Spin Crossover (SCO) | Shows hysteresis involving S = 5/2 and S = 3/2 Mn(II) states. rsc.org |
| [(η5-Cp)Mn{μ-P(SiMe3)2}]2 | Antiferromagnetic Exchange and SCO | Temperature-dependent magnetic susceptibility. rsc.org |
| [MnII(tcnoprOH)4(µ-4,4′-bpy)]n2n− (anionic chain) | Partial Spin Crossover | Smooth SCO transition observed in the Mn(II) chain. mdpi.com |
Advanced and Emerging Research Directions in Cyclopentadienyl Chemistry
Main Group Cyclopentadienyl Chemistry and Heavy Element Analogs
The integration of this compound (Cp) and pentamethylthis compound (Cp) ligands with main group elements has revealed fascinating bonding phenomena and stabilized unusual chemical species. The Cp ligand, in particular, is highly valued for its enhanced stability, solubility, and ease of crystallization compared to the unsubstituted Cp ligand researchgate.net. Its steric bulk and electronic properties allow for the kinetic stabilization of otherwise reactive main group compounds, enabling a wide range of bonding modes from predominantly ionic to covalent, including η⁵, η², and η¹ coordination researchgate.net.
Research has extensively explored Cp complexes of Group 13 elements, such as aluminum, gallium, indium, and thallium. These half-sandwich complexes often feature a lone pair on the main group atom, allowing them to act as effective σ-donor ligands and form unique organometallic structures researchgate.net. The stability of these pyramidal structures is often attributed to the closed eight-electron valence shell formed by the frontier molecular orbitals of the Cp anion and the symmetry-adapted p-atomic orbitals of the apical main group center researchgate.net. Covalent Cp*-element bonds are typically weaker, facilitating rapid sigmatropic and haptotropic rearrangements researchgate.net.
Beyond the lighter main group elements, studies are also investigating heavy element analogs, exploring how relativistic effects and larger atomic radii influence the chemistry of Cp complexes. These investigations aim to understand the fundamental nature of bonding and reactivity across the periodic table, extending the reach of Cp chemistry into less explored territories of the main group.
Table 8.1.1: Representative Main Group this compound Complexes and Their Characteristics
| Main Group Element | Cp Ligand | Key Bonding Feature | Notable Property/Application | Reference |
| Aluminum (Al) | Cp, Cp | Half-sandwich | σ-Donor, Lewis acidity | researchgate.net |
| Gallium (Ga) | Cp, Cp | Half-sandwich | σ-Donor, Lewis acidity | researchgate.net |
| Indium (In) | Cp, Cp | Half-sandwich | σ-Donor, Lewis acidity | researchgate.net |
| Thallium (Tl) | Cp, Cp | Half-sandwich | σ-Donor, Lewis acidity | researchgate.net |
| Silicon (Si) | Cp | Covalent bond | Stabilizing reactive species | msu.edu |
| Germanium (Ge) | Cp | Covalent bond | Stabilizing reactive species | msu.edu |
F-Block (Lanthanide and Actinide) this compound Chemistry
The chemistry of the f-block elements, encompassing the lanthanides and actinides, has been significantly enriched by the incorporation of this compound (Cp) ligands. These organometallic complexes exhibit distinct electronic, magnetic, and catalytic properties, often differing from their d-block counterparts. In f-block metallocenes, the Cp ligands are typically bound electrostatically to the central f-element cation asccollegekolhar.infunaab.edu.ng. This electrostatic interaction, combined with the unique radial distribution of f-orbitals, influences the coordination geometry and reactivity of these complexes.
Lanthanide and actinide tris(this compound) and bis(this compound) complexes have been synthesized, featuring various ancillary ligands such as halides, alkyls, and hydrides scribd.com. These complexes are of significant interest for their catalytic capabilities. For instance, lanthanide metallocenes have demonstrated high catalytic activity in reactions such as alkene hydrogenation, hydroamination/cyclization of aminoalkenes and alkynes, and polymerization of alkenes and methacrylates scribd.comresearchgate.net. Furthermore, organolanthanide complexes, including those with Cp ligands, are explored as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) for thin film deposition researchgate.net.
The magnetic properties of lanthanide complexes, arising from their numerous unpaired f-electrons, make them valuable in applications like Magnetic Resonance Imaging (MRI) asccollegekolhar.infunaab.edu.ng. Actinide this compound chemistry, while less extensively studied than lanthanide chemistry, also reveals unique bonding and reactivity patterns, with complexes like uranium tris(this compound) and tetrakis(this compound) derivatives being subjects of research scribd.com. The chemistry of specific f-elements, such as the redox activity of Ce(IV) and the reductive capabilities of Sm(II) in their Cp complexes, adds further dimensions to this field scribd.com.
Table 8.2.1: Catalytic Applications of Lanthanide this compound Complexes
| Reaction Type | Metal/Complex Example | Key Features / Products | Reference |
| Alkene Hydrogenation | Lanthanide Cp₂ | Hydrogenation of C=C bonds | scribd.com |
| Hydroamination/Cyclization | Lanthanide Cp₂ | Formation of N-heterocycles | scribd.com |
| Alkene Polymerization | Lanthanide Cp₂ | Production of polyolefins | scribd.com |
| Methacrylate Polymerization | Lanthanide Cp₂ | Synthesis of polymethacrylates | scribd.com |
| Deposition of Oxide Thin Films | Lanthanide Cp | MOCVD precursors for lanthanide oxide films | researchgate.net |
| Reductions | Sm(II) Cp complexes | Reductive transformations | scribd.com |
Heteroatom-Substituted this compound Analogs and Their Coordination Chemistry
The introduction of heteroatoms (e.g., N, P, S, O, B) into the this compound ring or its analogs significantly alters their electronic and steric profiles, leading to novel coordination chemistry and modified reactivity. These heteroatom-substituted ligands, often referred to as heterocyclopentadienyls, offer a powerful means to fine-tune the properties of metal complexes.
Research has focused on synthesizing indenyl and this compound ligands bearing nitrogen, oxygen, or sulfur atoms directly bonded to the ring systems. For example, heteroatom-substituted group 4 bis(indenyl)metallocenes have shown considerably altered catalytic properties, particularly in olefin polymerization researchgate.net. Ligands with tethered heteroatoms, such as methoxy (B1213986) groups positioned over the Cp face, have been complexed with titanium, influencing the metal's binding orientation and showing potential in propene polymerization soton.ac.uk. Coordination studies with sulfur and oxygen-substituted ferrocenediyl ligands have demonstrated selective coordination through the sulfur heteroatom to palladium and platinum centers psu.edu.
Furthermore, isoelectronic analogs of the Cp ligand, such as 1,2-azaborolyls, featuring boron and nitrogen heteroatoms, are being investigated. These B-heteroatom-substituted azaborolyl complexes with transition metals can exhibit unique electronic features, with some low-energy sandwich compounds showing higher spin states compared to their metallocene counterparts dntb.gov.ua. The placement of heteroatoms influences the frontier molecular orbitals of the ligand, which in turn affects the bonding interactions with metal fragments and dictates conformational preferences within the complexes roaldhoffmann.com. These modifications are crucial for developing sophisticated catalysts and materials with tailored electronic and structural characteristics.
Table 8.3.1: Examples of Heteroatom-Substituted this compound Analogs and Their Coordination
| Ligand Type / Moiety | Heteroatom(s) | Metal Center | Coordination Behavior / Effect | Application/Observation | Reference |
| Indenyl derivatives | N, O, S | Ti, Zr, Hf | Altered electronic properties, influencing catalytic activity | Olefin polymerization | researchgate.net |
| Cp with tethered OCH₃ | O | Ti | Metal binds to the face opposite the heteroatom linker; potential in propene polymerization | Propene polymerization | soton.ac.uk |
| Ferrocenediyl derivatives | S, O | Pd, Pt | Selective coordination through the thioether sulfur atom; methoxy oxygen did not interact | Structural characterization of complexes | psu.edu |
| 1,2-Azaborolyls | B, N | Transition Metals | Isoelectronic Cp analogs; form sandwich compounds with unique electronic features, e.g., higher spin states for some metals | Synthesis of novel sandwich compounds | dntb.gov.ua |
| Heteroatom-substituted Cp | Various | M(CO)₃ | Influences electron density and matching with metal fragment orbitals, affecting conformational preferences and rotational barriers | Conformational analysis, theoretical studies | roaldhoffmann.com |
Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Incorporating this compound Motifs
The incorporation of this compound (Cp) motifs into supramolecular assemblies and metal-organic frameworks (MOFs) represents a growing area of research, leveraging the structural robustness and electronic tunability of Cp-metal units. These Cp-containing entities can serve as sophisticated building blocks or "organometallic nodes" that direct the formation of complex, ordered architectures nih.gov.
Research has demonstrated the use of trinuclear zirconocene-based tripodal metallo-ligands in the coordination-driven self-assembly of heterometallic Zr-Pd cages acs.org. These cages, often exhibiting trigonal bipyramidal structures, have shown the capacity to encapsulate various guest molecules, such as naphthalene (B1677914) and 2-naphthaldehyde, highlighting their potential in host-guest chemistry and molecular recognition acs.org. The Cp ligands within these metallo-ligands play a crucial role in defining the geometry and stability of the assembled structures nih.gov.
The field of MOFs inherently relies on reticular and supramolecular chemistry principles, where metal ions or clusters are linked by organic ligands to form extended crystalline networks bham.ac.ukfrontiersin.org. By integrating Cp-metal fragments as components within these linkers or nodes, researchers can introduce unique electronic and steric environments into the MOF structure. This approach allows for the design of porous materials with tailored properties for applications ranging from gas storage and separation to catalysis. The ability of Cp units to influence coordination geometry and provide stable anchoring points makes them valuable components in the design of advanced supramolecular materials.
Table 8.4.1: this compound-Derived Units in Supramolecular Assemblies and MOFs
| Assembly Type / Structure | Cp-Containing Component | Metal(s) | Key Structural Feature / Application | Reference |
| Heterometallic Cages | Trinuclear Zirconocene-based tripodal metallo-ligands | Zr, Pd | Trigonal bipyramidal cages; guest encapsulation (e.g., naphthalene) | acs.org |
| Supramolecular Assemblies | Cp-metal half-sandwich complexes | Various | Act as organometallic nodes, influencing coordination geometry | nih.gov |
| Metal-Organic Frameworks | Cp-metal units integrated into linkers/nodes | Various | Introduce unique electronic/steric environments; porous materials | bham.ac.ukfrontiersin.org |
This compound-Based Reagents in Stoichiometric Transformations for Fine Chemical Synthesis
This compound-metal complexes are pivotal in modern organic synthesis, functioning both as highly effective catalysts and, in some instances, as stoichiometric reagents for precise chemical transformations. Their ability to stabilize reactive metal centers and participate in diverse catalytic cycles makes them indispensable tools for constructing complex molecules, particularly in the synthesis of fine chemicals.
A significant area of advancement involves the use of Cp-ligated transition metal complexes, especially those of Group 9 metals like rhodium and cobalt, in directed C–H functionalization reactions oup.com. These complexes enable the selective activation and transformation of otherwise inert C–H bonds, providing streamlined synthetic routes to valuable organic compounds. For example, Cp-Rh(III) and Cp-Co(III) catalysts have been instrumental in developing enantioselective C–H functionalization methodologies, leading to chiral molecules with high stereocontrol oup.com.
Furthermore, Cp-metal complexes, such as zirconocene(III) species, are being explored for their role in photoinduced radical generation, opening new avenues for radical-mediated synthetic strategies oup.com. The inherent stability and tunable reactivity of metallocenes also make them effective catalysts in polymerization processes, such as ethylene (B1197577) polymerization wikipedia.org. Beyond solution-phase chemistry, there is emerging interest in utilizing well-defined, solid-state organometallic complexes, including Cp-metal species, for synthesis and catalysis, offering potential advantages in handling and reaction control royalsocietypublishing.org. While many applications focus on catalytic roles, the precise control offered by Cp-metal complexes positions them as key components in developing sophisticated stoichiometric transformations for fine chemical synthesis.
Table 8.5.1: this compound-Metal Complexes in Fine Chemical Synthesis
| Reaction Type / Transformation | Metal/Cp Complex Type | Key Role / Application | Specific Example (if available) | Reference |
| C–H Functionalization | Cp-Rh(III), Cp-Co(III) | Directed C–H bond activation and transformation | Enantioselective functionalization | oup.com |
| Radical Generation | Zirconocene(III) | Photoinduced generation of carbon radicals | Radical-mediated synthesis | oup.com |
| Polymerization | Metallocenes (e.g., Cp₂M) | Catalysis of alkene polymerization (e.g., ethylene) | Ethylene polymerization | wikipedia.org |
| Solid-State Reactivity | Cp-metal complexes | Catalysis and synthesis in the solid phase | Gas-solid reactions | royalsocietypublishing.org |
Sustainable and Bio-Inspired Approaches in this compound Chemistry (e.g., Utilizing Renewable Feedstocks)
The broader chemical industry is undergoing a significant shift towards sustainability, driven by the need to reduce reliance on fossil fuels and minimize environmental impact. This transition involves the development of green chemistry principles, the utilization of renewable feedstocks, and the exploration of bio-inspired catalytic systems rsc.orgheraeus-precious-metals.comrsc.orgreagent.co.ukabiosus.org. While the direct integration of this compound chemistry with these specific sustainable approaches, such as synthesizing Cp ligands from renewable feedstocks or designing bio-inspired Cp catalysts, is not extensively detailed in the current literature search, the principles are highly relevant.
The chemical industry is increasingly looking towards biomass, CO₂, and waste plastics as viable renewable feedstocks for producing platform chemicals and value-added materials heraeus-precious-metals.comreagent.co.ukabiosus.org. Precious metal catalysts, often supported on various materials, play a crucial role in converting these feedstocks into desired chemical products heraeus-precious-metals.com. Furthermore, metabolic engineering and synthetic biology are enabling microbial cells to perform novel chemistry, expanding the scope of bio-based approaches rsc.org.
Cp-metal complexes are already recognized for their catalytic prowess in various organic transformations oup.comwikipedia.org. The future of Cp chemistry in the context of sustainability may lie in developing catalytic systems that utilize Cp-metal complexes for reactions involving renewable substrates or in designing Cp ligands that can be synthesized through greener, more sustainable routes. While specific research directly linking Cp ligand synthesis to renewable feedstocks or bio-inspired designs is not a prominent theme in the provided results, the general trend towards sustainable chemical manufacturing suggests fertile ground for future exploration in this domain.
List of All Compound Names Mentioned:
this compound (Cp)
Pentamethylthis compound (Cp*)
this compound anion (Cp⁻)
Ferrocene (B1249389) (FeCp₂)
Chromocene (CrCp₂)
Cobaltocene (CoCp₂)
Nickelocene (B73246) (NiCp₂)
Zirconocene (B1252598) dichloride
Methylcyclopentadienylmanganese tricarbonyl (CpMn(CO)₃)
Fp dimer ((Cp₂Fe₂(CO)₄))
(η⁵-Cp)(η³-Cp)W(CO)₂
(η⁵-Cp)(η¹-Cp)Fe(CO)₂
CpTiCl₃
(Cp₂Fe(CO)₂)
CpTl
Cp₂MXn
CpMLn (n=2,3,4)
Cp₂M
Cp₂MXn (n=1,2,3)
(Me₄B₂N₂CH)₂M (M = Ti, V, Cr, Mn, Fe, Co, Ni)
(η⁵-cyclopentadienyl)(η⁵-{1-[(1S, 2S, 5R)-2-isopropyl-5-methylcyclohexyl]-4,5,6,7-tetrahydroindenyl}) zirconium dichloride
Bis(this compound) alkyl lanthanide complexes
Bis(this compound) lanthanide hydrides
Bis(this compound) lanthanide(II) complexes
Bridged this compound ligands
Actinide(III) tris(this compound) complexes
Actinide(IV) tetrakis(this compound) complexes
Actinide(IV) tris(this compound) halide complexes
Tris(this compound)alkylactinides
Tris(this compound)actinide hydrides
Bis(this compound)actinide dihalides
Bis(this compound)alkylactinides
Organocerium reagents
Samarium(II) Iodide
1,2-Azaborolyls
1,2-Diaza-3,5-diborolyl
Heteroatom-substituted group 4 bis(indenyl)metallocenes
S/O-substituted ferrocenediyl ethers and hydroxides
1-(Methylsulfanyl)-1-(methoxy)ferrocene
Zr₃Pd₃-trigonal bipyramidal compounds
Naphthalene
2-Naphthaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
